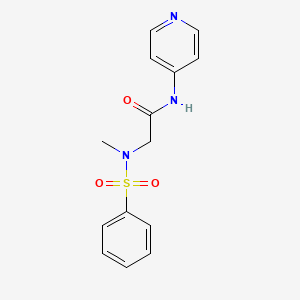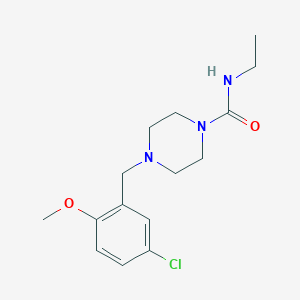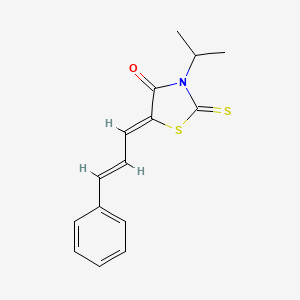
6-bromo-N-cyclohexyl-2-(3,4-dimethylphenyl)-4-quinolinecarboxamide
Vue d'ensemble
Description
6-bromo-N-cyclohexyl-2-(3,4-dimethylphenyl)-4-quinolinecarboxamide is a synthetic compound that belongs to the class of quinolinecarboxamides. It has been extensively studied in scientific research due to its potential therapeutic applications in various diseases.
Mécanisme D'action
The mechanism of action of 6-bromo-N-cyclohexyl-2-(3,4-dimethylphenyl)-4-quinolinecarboxamide involves the inhibition of various enzymes and signaling pathways that are involved in the pathogenesis of diseases. It has been shown to inhibit the activity of protein kinases such as Akt and mTOR, which are involved in the regulation of cell growth and survival. It also inhibits the activity of cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory cytokines. In addition, it activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects
6-bromo-N-cyclohexyl-2-(3,4-dimethylphenyl)-4-quinolinecarboxamide has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to induce apoptosis and cell cycle arrest in cancer cells. It also reduces the production of pro-inflammatory cytokines in macrophages and reduces the oxidative stress and inflammation in the brain. In addition, it has been shown to improve the cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 6-bromo-N-cyclohexyl-2-(3,4-dimethylphenyl)-4-quinolinecarboxamide in lab experiments include its high potency and selectivity, its ability to inhibit multiple targets, and its low toxicity. However, its limitations include its poor solubility in aqueous solutions, its instability in acidic conditions, and its limited availability.
Orientations Futures
There are several future directions for the research on 6-bromo-N-cyclohexyl-2-(3,4-dimethylphenyl)-4-quinolinecarboxamide. One direction is to study its potential therapeutic applications in other diseases such as diabetes, cardiovascular diseases, and autoimmune diseases. Another direction is to optimize its chemical structure to improve its solubility and stability. Furthermore, the development of novel delivery systems such as nanoparticles and liposomes could enhance its efficacy and reduce its toxicity. Finally, the identification of biomarkers that predict the response to this compound could facilitate its clinical translation.
Applications De Recherche Scientifique
6-bromo-N-cyclohexyl-2-(3,4-dimethylphenyl)-4-quinolinecarboxamide has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. It has been shown to have anti-cancer activity by inhibiting the growth and proliferation of cancer cells. It also has anti-inflammatory activity by reducing the production of pro-inflammatory cytokines. In addition, it has neuroprotective activity by reducing the oxidative stress and inflammation in the brain.
Propriétés
IUPAC Name |
6-bromo-N-cyclohexyl-2-(3,4-dimethylphenyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25BrN2O/c1-15-8-9-17(12-16(15)2)23-14-21(20-13-18(25)10-11-22(20)27-23)24(28)26-19-6-4-3-5-7-19/h8-14,19H,3-7H2,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFDYZOPTIZWQJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)NC4CCCCC4)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-N-cyclohexyl-2-(3,4-dimethylphenyl)quinoline-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenoxy]-N-(2-furylmethyl)acetamide](/img/structure/B4757301.png)
![N-(2-methoxyethyl)-N'-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]thiourea](/img/structure/B4757307.png)
![2-({[3-(isopropoxycarbonyl)-4-(3-methylphenyl)-2-thienyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4757310.png)
![1-[(2,4-difluorophenoxy)methyl]-N-(2,4-dimethylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B4757314.png)
![methyl 4-chloro-3-({[(4-methyl-5-{2-[(4-methylphenyl)amino]-2-oxoethyl}-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B4757336.png)


![methyl 3-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-7-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4757343.png)
![4-{[2-(2-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-methylbenzenesulfonate](/img/structure/B4757350.png)


